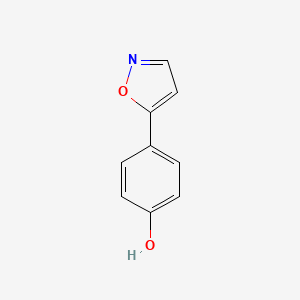![molecular formula C14H19N3O B1436818 7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-47-7](/img/structure/B1436818.png)
7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
概要
説明
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.32 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Synthesis Analysis
The synthesis of this compound involves the use of raw materials such as 2-AMINO-1-CYCLOHEXYL-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE and Formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex. More detailed information about its structure may be found in specialized databases or scientific literature.Physical And Chemical Properties Analysis
This compound is a colourless crystalline solid . More detailed physical and chemical properties can be found in databases dedicated to chemical substances .科学的研究の応用
Chemical Synthesis and Reactions
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, like 7-cyano-7H-pyrrolo[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, showcasing its versatility in chemical reactions (Kurihara et al., 1983).
- Structural Modifications : Studies have explored modifications of pyrrolo[2,3-d]pyrimidine structures, resulting in highly selective adenosine receptor antagonists, highlighting its potential in designing targeted molecular structures (Müller et al., 1996).
Medicinal Chemistry
- Antifolate Agents : Synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates and antitumor agents, indicating its role in the development of new chemotherapeutic options (Gangjee et al., 2007).
- Inhibitory Activities : Novel pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of HCK and FLT3-ITD, showcasing their potential in leukemia treatment (Koda et al., 2017).
Pharmacological Properties
- Antibacterial Activity : Synthesized derivatives of pyrrolo[2,3-d]pyrimidin-4-ols have shown significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting their use in combating bacterial infections (Asadian et al., 2018).
Molecular Modeling and Design
- Drug Design Applications : The structural versatility of pyrrolo[2,3-d]pyrimidines aids in designing and modeling new anticancer drugs, showing its importance in drug discovery and development (Santana et al., 2020).
Safety and Hazards
将来の方向性
The future directions of research and applications involving 7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are not specified in the search results. Given its use in pharmaceutical testing , it’s possible that future research could explore its potential uses in drug development or other areas of pharmaceutical science.
生化学分析
Biochemical Properties
7-Cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of protein kinase B (Akt), a key player in cell survival and proliferation pathways . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with xanthine oxidase results in the inhibition of this enzyme, thereby affecting the oxidative metabolism of purines . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effectiveness. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its interaction with xanthine oxidase, for example, affects the oxidative metabolism of purines, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, affecting processes such as enzyme inhibition, gene expression, and cellular metabolism.
特性
IUPAC Name |
7-cyclohexyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9-10(2)17(11-6-4-3-5-7-11)13-12(9)14(18)16-8-15-13/h8,11H,3-7H2,1-2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVVTXNSDAMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=O)NC=N2)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




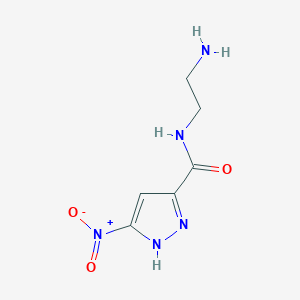
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)


![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
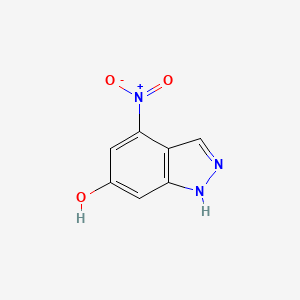
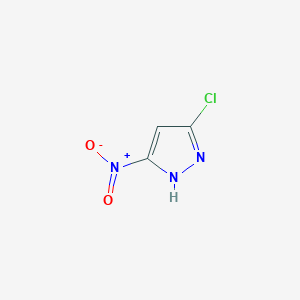

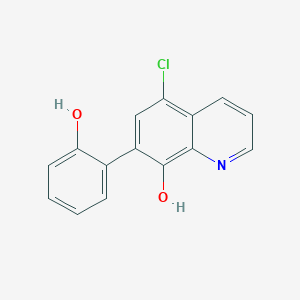
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)
